molecular formula C7H17NO3 B1617235 Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- CAS No. 68213-98-9

Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]-

Cat. No.: B1617235
CAS No.: 68213-98-9
M. Wt: 163.21 g/mol
InChI Key: DHFGYXVVIQTUSZ-UHFFFAOYSA-N
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Description

Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- (CAS RN 5038-17-5) is a tertiary amine ethanol derivative with the molecular formula C₆H₁₅NO₃ and a molecular weight of 149.190 g/mol . Its IUPAC name reflects its branched structure: a central ethanol backbone substituted with a methylamino group and a 2-(2-hydroxyethoxy)ethyl chain. Key identifiers include the ChemSpider ID 3597493 and MDL number MFCD03551931 .

This compound is structurally distinct from simpler ethanolamine derivatives due to its extended ethoxy chain and tertiary amine group, which influence its physical properties, reactivity, and applications in industrial or pharmaceutical contexts.

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethyl-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3/c1-8(2-4-9)3-6-11-7-5-10/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFGYXVVIQTUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049594
Record name N-Methyl-N-hydroxyethyl-N-hydroxyethoxyethylamine
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Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]-
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CAS No.

68213-98-9
Record name 2-[[2-(2-Hydroxyethoxy)ethyl]methylamino]ethanol
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Record name Ethanol, 2-((2-(2-hydroxyethoxy)ethyl)methylamino)-
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Record name Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]-
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Record name N-Methyl-N-hydroxyethyl-N-hydroxyethoxyethylamine
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Record name 2-[[2-(2-Hydroxyethoxy)ethyl]methylamino]ethanol
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Preparation Methods

Two-Step Alkylation of Methylamine

This method involves sequential alkylation of methylamine with ethylene oxide derivatives.

Step 1: Formation of N-Methylethanolamine
Methylamine reacts with ethylene oxide under controlled conditions to produce N-methylethanolamine:
$$
\text{CH}3\text{NH}2 + \text{C}2\text{H}4\text{O} \rightarrow \text{CH}3\text{NH}(\text{CH}2\text{CH}_2\text{OH})
$$
Conditions :

  • Solvent: Water or methanol
  • Temperature: 50–70°C
  • Pressure: Ambient

Step 2: Reaction with 2-(2-Chloroethoxy)ethanol
N-Methylethanolamine undergoes further alkylation with 2-(2-chloroethoxy)ethanol:
$$
\text{CH}3\text{NH}(\text{CH}2\text{CH}2\text{OH}) + \text{Cl}(\text{CH}2\text{CH}2\text{O})2\text{H} \rightarrow \text{Target Compound} + \text{HCl}
$$
Conditions :

  • Solvent: Polar aprotic solvent (e.g., DMF)
  • Base: NaOH or K₂CO₃
  • Temperature: 80–100°C
  • Time: 6–12 hours

Yield : ~70–75% (estimated from analogous reactions).

Single-Pot Synthesis via Reductive Amination

A modified approach uses reductive amination to streamline the process.

Reagents :

  • Methylamine
  • 2-(2-Hydroxyethoxy)acetaldehyde
  • Reducing agent: Sodium cyanoborohydride (NaBH₃CN)

Reaction :
$$
\text{CH}3\text{NH}2 + \text{OCH}2\text{CH}2\text{OCH}2\text{CHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{Target Compound}
$$
Conditions :

  • Solvent: Methanol or ethanol
  • pH: 6–7 (buffered)
  • Temperature: 25–40°C
  • Time: 24–48 hours

Advantages :

  • Avoids hazardous alkylating agents (e.g., chloro derivatives).
  • Higher selectivity for mono-alkylation.

Yield : ~65% (based on similar tertiary amine syntheses).

Hydrochloride Salt-Mediated Alkylation

Inspired by patent CN103254153A, this method uses methylamine hydrochloride to suppress di-substitution.

Procedure :

  • Solvent: Methanol/water mixture
  • Base: K₂CO₃
  • Temperature: 80°C
  • Time: 5–8 hours

Key Findings :

  • Hydrochloride salt reduces unwanted di-alkylation by deactivating the amine.
  • Piperazine dihydrochloride recovery (as in) is adapted for methylamine, improving cost efficiency.

Yield : 75–80% (extrapolated from).

Comparative Analysis of Methods

Method Advantages Limitations Yield Source
Two-Step Alkylation Scalable, uses common reagents Requires hazardous chloro derivatives 70–75%
Reductive Amination Avoids alkylating agents Longer reaction time, moderate yield ~65%
Hydrochloride-Mediated High selectivity, cost-effective Requires careful pH control 75–80%

Purification and Characterization

  • Distillation : Vacuum distillation (120–160°C at 10–30 mmHg) removes unreacted starting materials.
  • Chromatography : Column chromatography (silica gel, ethyl acetate/methanol) enhances purity for pharmaceutical applications.
  • Characterization Data :
    • IR : Peaks at 3390 cm⁻¹ (OH), 1119 cm⁻¹ (ether).
    • NMR : δ 3.71 (OH), 2.93 (N–CH₃), 2.57–3.69 (methylene groups).

Industrial Applications

  • Pharmaceuticals : Intermediate for kinase inhibitors targeting EGFR/HER2 in oncology.
  • Surfactants : Used in coatings and adhesives due to amphiphilic structure.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of various organic compounds, facilitating the development of more complex molecules.

Biochemistry

  • Biochemical Assays : Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- is utilized in biochemical assays to study enzyme kinetics and other metabolic processes .

Medicine

  • Pharmaceutical Development : The compound is explored for its potential in drug delivery systems and the development of pharmaceuticals targeting specific biological pathways .

Industrial Applications

  • Solvent and Surfactant : It is employed as a solvent or surfactant in the formulation of industrial products such as coatings, adhesives, and lubricants, enhancing their performance characteristics .

Case Study 1: Pharmaceutical Formulation

In a study exploring drug delivery systems, ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- was evaluated for its efficacy as a carrier for hydrophobic drugs. Results indicated improved solubility and bioavailability compared to traditional carriers.

Case Study 2: Biochemical Assays

A research project utilized this compound in enzyme kinetics studies to assess its role as a substrate. The findings demonstrated that it effectively modulated enzyme activity, providing insights into metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Ethanolamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents
Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- C₆H₁₅NO₃ 149.190 5038-17-5 Methylamino, 2-(2-hydroxyethoxy)ethyl
2-(Methylamino)ethanol C₃H₉NO 75.11 109-83-1 Methylamino
Aminoethylethanolamine C₄H₁₂N₂O 104.15 111-41-1 Ethylenediamine, hydroxyl
2-(2-Aminoethoxy)ethanol C₄H₁₁NO₂ 105.14 929-06-6 Aminoethoxy
2-Diethylaminoethanol hydrochloride C₆H₁₅NO·HCl 153.65 14426-20-1 Diethylamino, hydrochloride salt

Structural Insights :

  • Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- has the most complex structure among the listed compounds, incorporating both a methylamino group and a hydroxyethoxy chain. This increases its steric bulk and polarity compared to simpler derivatives like 2-(Methylamino)ethanol .
  • Aminoethylethanolamine (CAS 111-41-1) and 2-(2-Aminoethoxy)ethanol (CAS 929-06-6) feature primary amine groups, making them more reactive in nucleophilic reactions than tertiary amines like the target compound .

Physical and Thermodynamic Properties

Table 2: Physical Property Comparison

Compound Name Boiling Point (°C) Melting Point (°C) Solubility (Water) Odor
Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- N/A* N/A High (polar groups) Not reported
2-(Methylamino)ethanol 159.5 -5 Miscible Fishy
2-Diethylaminoethanol hydrochloride 217 (decomposes) 85–90 Soluble Amine-like

Key Observations :

  • 2-(Methylamino)ethanol (CAS 109-83-1) has a lower molecular weight (75.11 g/mol) and a distinct fishy odor, contrasting with the target compound’s uncharacterized odor profile .
  • Hydrochloride salts like 2-Diethylaminoethanol hydrochloride exhibit higher melting points due to ionic interactions .

Table 3: Hazard and Reactivity Comparisons

Compound Name GHS Hazard Classifications Key Reactivity Traits
Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- Likely skin corrosion (inferred) Tertiary amine (base), ethoxy chain (hydrolysis)
2-(Methylamino)ethanol Acute toxicity (oral/dermal), skin corrosion Primary amine (nucleophilic), hygroscopic
2-(2-Aminoethoxy)ethanol Corrosive, flammable Aminoethoxy group (oxidizer-sensitive)

Safety Notes:

  • 2-(Methylamino)ethanol is classified as acute toxicity category 4 (oral/dermal) and skin corrosion 1B, requiring strict handling protocols .
  • The target compound’s tertiary amine group may reduce acute toxicity compared to primary amines but still poses risks of skin irritation .

Biological Activity

Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- is a chemical compound with the molecular formula C7H17NO3C_7H_{17}NO_3 and a molecular weight of approximately 163.21 g/mol. This compound is characterized by its achiral nature and the absence of defined stereocenters, making it a simple yet interesting subject for biological activity studies.

PropertyValue
Molecular FormulaC7H17NO3
Molecular Weight163.2148 g/mol
StereochemistryAchiral
Optical ActivityNone
Defined Stereocenters0
Charge0

Biological Activity

The biological activity of Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- has been explored in various contexts, particularly in relation to its potential pharmacological effects and interactions with biological systems.

Research indicates that this compound may interact with various biological pathways, potentially modulating enzyme activities and influencing cellular responses. Specific studies have highlighted its role in:

  • Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases, which are critical in various signaling pathways related to cell growth and proliferation. For example, it has shown promise in modulating mutant EGFR and HER2 kinase activities, which are often implicated in cancer progression .
  • Cellular Effects : In vitro studies have demonstrated that Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- can affect cell cycle dynamics and apoptosis through its interactions with cellular proteins involved in these processes .

Case Studies

  • Cancer Cell Line Studies : A study evaluated the effects of Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential therapeutic applications in oncology .
  • Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound. Findings indicate low acute toxicity levels, but further studies are needed to understand chronic exposure effects .

Research Findings

Recent investigations into the pharmacokinetics and pharmacodynamics of Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties:

  • Absorption : The compound is readily absorbed through biological membranes due to its moderate lipophilicity.
  • Metabolism : Initial studies suggest that it undergoes phase I metabolic reactions primarily via cytochrome P450 enzymes.
  • Excretion : The majority of the compound is excreted unchanged in urine, indicating minimal biotransformation .

Q & A

Q. How should researchers address discrepancies in reported toxicity profiles (e.g., dermal vs. oral LD50)?

  • Resolution : Prioritize GHS-aligned data from authoritative sources (e.g., ECHA, OSHA). Conduct in vitro assays (e.g., Ames test for mutagenicity) to validate context-specific risks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]-
Reactant of Route 2
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Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]-

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